molecular formula C17H15FN2OS B2418880 4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide CAS No. 892854-11-4

4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide

Cat. No. B2418880
CAS RN: 892854-11-4
M. Wt: 314.38
InChI Key: NEBVHXXYBYLVKW-UHFFFAOYSA-N
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Description

“4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide” is an organic compound with the molecular formula C17H15FN2OS. It is related to the thiazole class of compounds, which have been found to exhibit a wide range of biological activities .


Molecular Structure Analysis

Thiazoles, including “4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide”, are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Antitumor and Cytotoxic Activity

Thiazoles, including derivatives like our compound of interest, have been studied for their potential antitumor and cytotoxic effects. Researchers have synthesized various thiazole derivatives and evaluated their impact on human tumor cell lines. For instance, a [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazide demonstrated potent cytotoxicity against prostate cancer cells .

Other Applications

Thiazoles are versatile, and our compound may find applications beyond the mentioned areas. Researchers could explore its potential as a chemical reaction accelerator, dye precursor, or in other specialized contexts.

Future Directions

Thiazole derivatives, including “4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide”, continue to be an area of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on the design and development of new thiazole derivatives with enhanced efficacy and lesser side effects.

properties

IUPAC Name

4-fluoro-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS/c1-10(2)12-5-8-14-15(9-12)22-17(19-14)20-16(21)11-3-6-13(18)7-4-11/h3-10H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBVHXXYBYLVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide

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